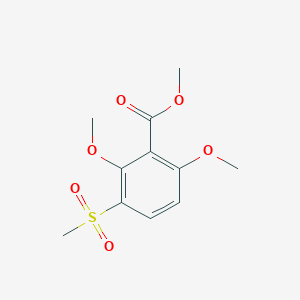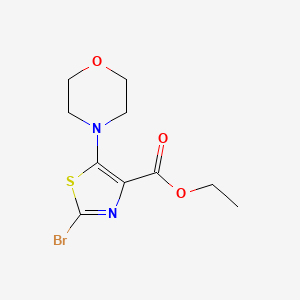
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a bromine atom at the second position, a morpholine group at the fifth position, and a carboxylate ester group at the fourth position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-amino-5-morpholinothiazole-4-carboxylate as the starting material.
Halogenation: The amino group is first converted to a halogen, usually bromine, through a halogenation reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of large reactors and continuous flow systems to maintain consistent quality and yield. The process also includes rigorous purification steps to remove any impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in different thiazole derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Thiazole derivatives with reduced bromine atoms.
Substitution Products: Thiazole derivatives with different substituents at the bromine position.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the biological activity of thiazole derivatives in various biological systems.
Medicine: Developing pharmaceuticals and exploring its potential as a therapeutic agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is compared with other similar thiazole derivatives, such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of a morpholine group.
Ethyl 2-chloro-5-morpholinothiazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: The presence of the morpholine group in this compound provides unique chemical and biological properties compared to other thiazole derivatives.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-2-16-9(14)7-8(17-10(11)12-7)13-3-5-15-6-4-13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIKHUJXXNZTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531370.png)
![5-Amino-2-methyl-4-{[2-(methyloxy)ethyl]amino}benzoic acid](/img/structure/B1531372.png)
![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1531375.png)
![(3Z)-3-[(3,5-difluorophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B1531377.png)
![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)
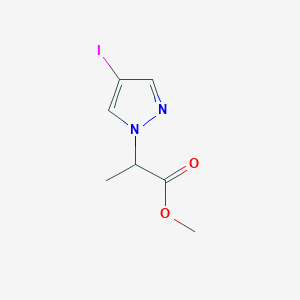

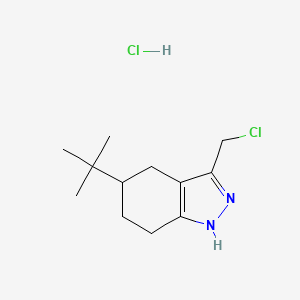
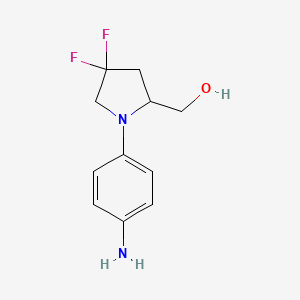
![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531386.png)
![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)
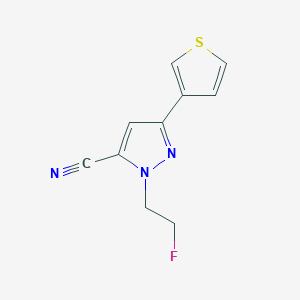
![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)
